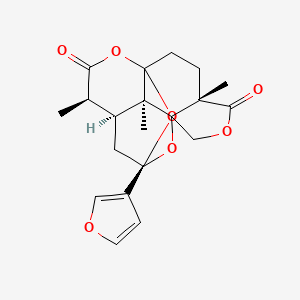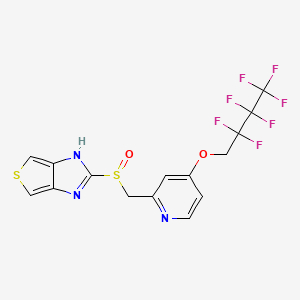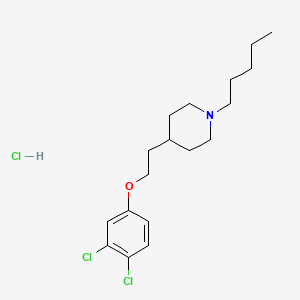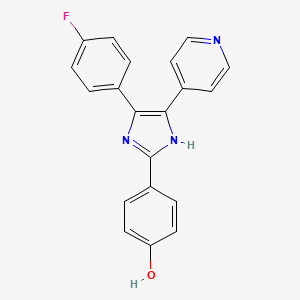
Schisantherin B
Overview
Description
Schisantherin B (Sch B) is a promising natural compound isolated from Schisandra chinensis. It has been documented to possess diversified pharmacokinetic properties, including antioxidant, anti-inflammation, cardioprotection, and neuroprotection .
Chemical Reactions Analysis
Schisantherin B has been reported to have large biological properties and could be a potent cure for several diseases by targeting several signaling pathways . It has been shown to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species therefore directly removing free radicals and playing an antioxidant role .Scientific Research Applications
Neuroprotection
Schisantherin B, a component of Schisandra chinensis, has been found to have significant neuroprotective effects . This makes it a potential candidate for the treatment of neurological disorders.
Hepatoprotection
One of the most prominent effects of Schisantherin B is its hepatoprotective properties . It achieves this mainly by reducing the activity of intrahepatic ghrelin transaminase and improving liver damage .
Anti-inflammatory
Schisantherin B also exhibits anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases.
Antioxidant
The antioxidant properties of Schisantherin B contribute to its overall health benefits . Antioxidants help to combat oxidative stress, which is linked to a variety of chronic diseases.
Antitumor
Schisantherin B has been shown to have antitumor effects . This suggests that it could potentially be used in cancer treatment.
Pharmacokinetics
Pharmacokinetic analysis has shown that Schisantherin B is well absorbed in vivo and is mainly in the form of passive transport in the gastrointestinal tract . This is an important factor in its effectiveness as a therapeutic agent.
Asthma Treatment
Schisandra chinensis, which contains Schisantherin B, has been used in traditional Chinese medicine to treat asthma . This suggests that Schisantherin B may have potential applications in respiratory health.
Vascular Health
Schisandra chinensis has also been used to protect nerves and blood vessels . This indicates that Schisantherin B could have potential benefits for cardiovascular health.
Mechanism of Action
Target of Action
Schisantherin B (STB) is a component of lignan, a class of organic compounds found in the Schisandra chinensis plant . The primary targets of STB are related to its hepatoprotective, antitumor, and neuroprotective effects . It has been shown to reduce the activity of intrahepatic ghrelin transaminase, thereby improving liver damage .
Mode of Action
STB interacts with its targets primarily through the inhibition of related enzymes and modulation of signaling pathways . For instance, it has been suggested that STB may inhibit the gene expression of pro-inflammatory factors .
Biochemical Pathways
The biochemical pathways affected by STB are diverse. It has been shown to exert hepatoprotective effects through the modulation of various signaling pathways . For instance, it has been suggested that STB may mediate ferritin autophagy in hepatic stellate cells .
Pharmacokinetics
Pharmacokinetic analysis has demonstrated that STB is well absorbed in vivo and is mainly in the form of passive transport in the gastrointestinal tract . The metabolic pathways in rats were also found to be relatively diverse .
Result of Action
The molecular and cellular effects of STB’s action are primarily seen in its hepatoprotective, antitumor, and neuroprotective effects . For instance, it has been shown to reduce the activity of intrahepatic ghrelin transaminase, thereby improving liver damage .
Action Environment
The action, efficacy, and stability of STB can be influenced by various environmental factors. For instance, its content is related to the herb’s traits, processing, storage methods, distribution, and other aspects .
properties
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-RZGKOBFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Schisantherin B | |
CAS RN |
58546-55-7 | |
| Record name | Schisantherin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCHISANTHERIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97ZTC185XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



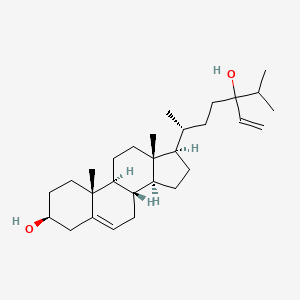
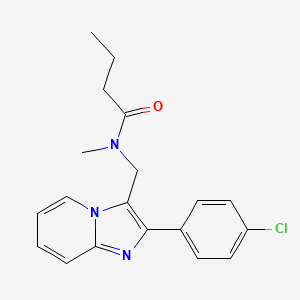

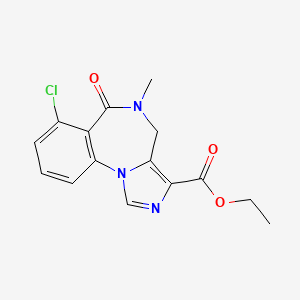
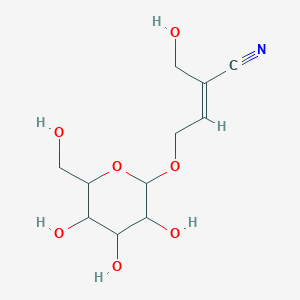
![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)
